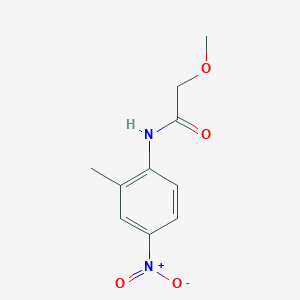
N-cycloheptyl-2-(phenylthio)acetamide
Vue d'ensemble
Description
N-cycloheptyl-2-(phenylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to inhibit the growth and proliferation of cancer cells. In
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been found to improve glucose metabolism and insulin sensitivity, suggesting that it may have potential applications in the treatment of diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-2-(phenylthio)acetamide is its high potency and specificity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-2-(phenylthio)acetamide. One area of research is the development of more efficient synthesis methods to improve yields and purity. Another area of research is the elucidation of its mechanism of action, which may lead to the development of more effective cancer therapies. Additionally, further studies are needed to explore its potential applications in the treatment of other diseases, such as diabetes and metabolic disorders.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, particularly in cancer treatment. Its unique properties and mechanism of action make it an attractive candidate for the development of targeted therapies. Further research is needed to fully understand its potential and limitations and to explore its applications in other areas of medicine.
Applications De Recherche Scientifique
N-cycloheptyl-2-(phenylthio)acetamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have significant potential as an anticancer agent.
Propriétés
IUPAC Name |
N-cycloheptyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(12-18-14-10-6-3-7-11-14)16-13-8-4-1-2-5-9-13/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERILUXYVNYSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979089.png)
![diethyl 5-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3979091.png)

![N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3979101.png)
![4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B3979108.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3979125.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979138.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3979144.png)
![5-(4-acetyl-1-piperazinyl)-N-[1-(1-adamantyl)ethyl]-2-nitroaniline](/img/structure/B3979150.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3979157.png)
![3-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]methyl}-N-pyridin-3-ylbenzamide](/img/structure/B3979178.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-isobutyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979185.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3979195.png)